molecular formula C13H18N4O B2628564 1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine CAS No. 942359-49-1

1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine

Katalognummer B2628564
CAS-Nummer: 942359-49-1
Molekulargewicht: 246.314
InChI-Schlüssel: ANMMEURPEIYFMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine, also known as MMPI, is a chemical compound that has been studied extensively for its potential use in scientific research. MMPI is a benzimidazole derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Benzimidazole derivatives, including those with morpholine components, have been synthesized and evaluated for their antihypertensive properties. Studies have shown that these compounds exhibit potent antihypertensive effects, potentially acting as angiotensin II receptor antagonists. This suggests their applicability in the treatment of hypertension, underlining their significance in cardiovascular research (Sharma, Kohli, & Sharma, 2010).

Antioxidant and Anti-inflammatory Activities

Benzimidazole derivatives with morpholine skeletons have been reported to possess significant in vitro antioxidant activities. These activities were assessed through various assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP), demonstrating their potential in combating oxidative stress. Additionally, some derivatives exhibited substantial anti-inflammatory activity in models like carrageenan-induced rat paw edema, indicating their therapeutic potential in inflammatory diseases (Özil, Parlak, & Baltaş, 2018); (Rathore, Sudhakar, & Ahsan, 2017).

Antimicrobial and Glucosidase Inhibitory Effects

Benzimidazole compounds containing morpholine or related structures have been investigated for their antimicrobial and glucosidase inhibitory effects. Some derivatives have shown promising α-glucosidase inhibitory activity, surpassing standard drugs like acarbose in efficacy. This suggests their potential application in managing diabetes through the inhibition of carbohydrate-digesting enzymes. Moreover, these compounds have exhibited antimicrobial activity, highlighting their possible use in treating infectious diseases (Menteşe, Ülker, & Kahveci, 2015).

Inhibitory Effects on Human Carbonic Anhydrase Isoforms

The inhibition of human carbonic anhydrase isoforms by benzimidazole derivatives, including those with morpholine moieties, has been studied. These compounds showed moderate inhibitory effects on isoforms hCA I and II, which play crucial roles in various physiological processes. This property could be exploited in designing drugs for conditions where the modulation of carbonic anhydrase activity is beneficial (Gul, Yazıcı, Tanc, & Supuran, 2016).

Eigenschaften

IUPAC Name

1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMMEURPEIYFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.